![molecular formula C7H5ClN2O B1593299 4-chloro-1,2-dihydro-3H-indazol-3-one CAS No. 787580-87-4](/img/structure/B1593299.png)
4-chloro-1,2-dihydro-3H-indazol-3-one
Overview
Description
“4-chloro-1,2-dihydro-3H-indazol-3-one” is an organic compound . It is a derivative of indazolone, which is a type of heterocyclic compound .
Synthesis Analysis
Indazolones can be synthesized from o-nitrobenzyl alcohols and primary amines in an aqueous solvent at room temperature using a photoreactor . This green photochemical route to indazolones is efficient and reduces the overall harshness of the reaction conditions .Molecular Structure Analysis
The molecular structure of “4-chloro-1,2-dihydro-3H-indazol-3-one” consists of a 1,2-dihydro-3H-indazol-3-one core with a chlorine atom attached to the fourth carbon .Chemical Reactions Analysis
Indazoles have been found to possess a wide variety of biological properties, which makes them useful in the synthesis of drugs . For example, certain derivatives of indazoles have been found to have anti-inflammatory potential .Scientific Research Applications
Role in Synthesis of Lenacapavir
“4-Chloro-1H-indazol-3(2H)-one” plays a crucial role in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . It serves as a heterocyclic fragment in the synthesis process .
Intermediate in Pharmaceutical Synthesis
This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable component in the development of new drugs .
Role in Development of Alzheimer’s Disease Treatment
The 3-aminoindazole structure, which is a part of “4-Chloro-1H-indazol-3(2H)-one”, is found in the glycogen synthase 3β inhibitor, a substance having potential for the treatment of Alzheimer’s disease .
Role in Development of Iron Deficiency Treatment
The 3-aminoindazole structure is also found in a compound developed as a possible treatment for iron deficiency .
Role in Development of Cancer Treatment
The compound is found in linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth .
Role in Biological Research
“4-Chloro-1H-indazol-3(2H)-one” is also used in biological research, particularly in studies involving species like Bombus terrestris (bumblebee), where it has been found in brain, hindgut, and hemolymph .
Mechanism of Action
Future Directions
Given the wide variety of biological properties of indazoles, it is likely that the medicinal properties of “4-chloro-1,2-dihydro-3H-indazol-3-one” and other indazolones will continue to be explored in the future . This could lead to the development of new drugs for the treatment of various pathological conditions .
properties
IUPAC Name |
4-chloro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRONPGJZULTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646619 | |
Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,2-dihydro-3H-indazol-3-one | |
CAS RN |
787580-87-4 | |
Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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